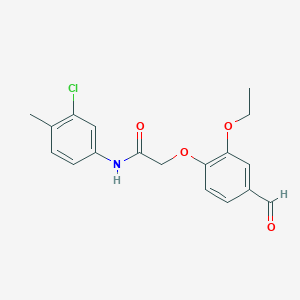![molecular formula C24H23NOS B2971324 2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 866136-12-1](/img/structure/B2971324.png)
2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a tert-butylphenoxy group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzothiazole ring and the tert-butylphenoxy group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzothiazole ring could potentially make the compound aromatic, and the tert-butylphenoxy group could potentially make the compound lipophilic .Aplicaciones Científicas De Investigación
Pharmacological Applications of Benzothiazole Derivatives
Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and particularly antitumor properties. The 2-arylbenzothiazole moiety is highlighted for its potential in cancer treatment due to its ability to serve as a ligand for various biomolecules, drawing significant attention in the development of chemotherapeutic agents. Such compounds' structural simplicity and ease of synthesis facilitate the creation of chemical libraries that could lead to new therapeutic entities for various diseases (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015). Benzothiazole's versatility in drug discovery is underscored by its incorporation into compounds displaying a range of biological activities, leading to its characterization as a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).
Environmental and Materials Science Applications
In materials science, benzothiazole derivatives are utilized for their optical and electronic properties, contributing to the development of photovoltaic materials, organic light-emitting diodes (OLEDs), and other optoelectronic applications. The incorporation of benzothiazole and its conjugates into π-extended conjugated systems is valuable for creating novel materials with enhanced luminescent and electroluminescent properties, demonstrating their significance in the fabrication of advanced materials for electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antioxidant and Environmental Behavior
Benzothiazole derivatives, particularly those modified to include antioxidant functionalities, have been studied for their environmental occurrence, behavior, and potential as antioxidants. Studies reveal the presence of such compounds in various environmental matrices, indicating their stability and persistence, as well as their potential interactions with living organisms. The understanding of their environmental fate, bioaccumulation, and transformation products is crucial for assessing their ecological impacts and for the development of safer and more sustainable chemical entities (Liu & Mabury, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[3-[(4-tert-butylphenoxy)methyl]phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NOS/c1-24(2,3)19-11-13-20(14-12-19)26-16-17-7-6-8-18(15-17)23-25-21-9-4-5-10-22(21)27-23/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBODOVDXNNPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2971244.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971245.png)


![3-chloro-2-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2971250.png)


![ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2971255.png)


![3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide](/img/structure/B2971260.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)
